4-fluoro-N-methyl-3-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-N-methyl-3-nitroaniline is an organic compound belonging to the class of nitroanilines. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-methyl-3-nitroaniline typically involves a multi-step synthesis process. One common method includes the following steps :

Methylation: 4-Fluoro-3-nitroaniline is used as the starting material. It is reacted with formaldehyde in the presence of sulfuric acid (60-98% concentration) at a temperature range of 20-60°C to obtain a methylation solution.

Neutralization: The methylation solution is then added dropwise into a mixed solution of ammonium hydroxide (10-28% concentration) and an organic solvent. The mixture is subjected to reflux cooling, followed by filtering or liquid separation to obtain a crude product.

Purification: The crude product undergoes crystallization and drying to yield the refined this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and cost-effective, ensuring high product quality and stability .

化学反応の分析

Reaction Conditions and Parameters

| Parameter | Range/Value | Role in Reaction |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | 60–98% (w/w) | Solvent and catalyst for methylation |

| Paraformaldehyde | 0.5–1.2:1 (vs substrate) | Methylating agent |

| Temperature | 30–50°C | Optimizes reaction rate and yield |

| Time | 2–4 hours | Ensures complete methylation |

Example from Patent Data :

-

Substrate: 40 g 4-fluoro-3-nitroaniline

-

H₂SO₄ (90%): 120 g

-

Paraformaldehyde: 15 g (added in portions)

-

Yield: 86.3% after purification

-

Purity: ≥99.0% (HPLC)

Mechanistic Notes:

-

The reaction proceeds via electrophilic substitution, where sulfuric acid protonates paraformaldehyde to generate methylating species (e.g., CH₃⁺) .

-

Temperature control (30–50°C) minimizes side reactions such as over-methylation or decomposition .

Neutralization and Purification

Post-methylation, the crude product undergoes neutralization and crystallization to remove acidic byproducts and unreacted reagents .

Neutralization Conditions

| Component | Ratio (vs Substrate) | Role |

|---|---|---|

| Ammonia (NH₃) | 5–9:1 | Neutralizes excess H₂SO₄ |

| Methanol | 4–8:1 | Solvent for crystallization |

| Temperature | 0–15°C (during addition) | Prevents thermal degradation |

Key Steps:

-

Neutralization: Methylation mixture is added to NH₃/methanol at 0–15°C to precipitate impurities.

-

Recrystallization: Crude product is dissolved in methanol (4–7:1 ratio) and cooled to ≤5°C for high-purity crystals .

Structural Influence on Reactivity

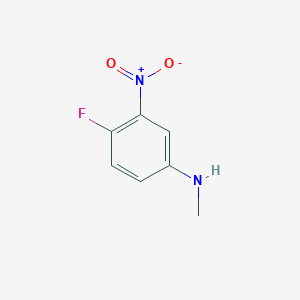

The molecular structure of 4-fluoro-N-methyl-3-nitroaniline (Fig. 1) dictates its chemical behavior:

-

Nitro Group (-NO₂): Strong electron-withdrawing effect directs electrophilic substitution to the meta position relative to fluorine.

-

Methylamine (-N-CH₃): Steric hindrance and electron-donating effects modulate reactivity at the aromatic ring .

-

Fluorine (-F): Electronegative substituent enhances stability and directs substitution patterns .

Crystallographic Data :

-

N–N Bond Length: 1.3510(15) Å (indicative of partial double-bond character).

-

Torsion Angle (N–N–C–C): −117.38(12)°, preventing conjugation between nitramine and aromatic ring.

Nitro Group Reduction

The nitro group (-NO₂) can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd) or metal-acid systems (e.g., Fe/HCl). This would yield 4-fluoro-N-methyl-3-aminoaniline, a potential intermediate for pharmaceuticals .

Nucleophilic Aromatic Substitution

The fluorine atom may undergo substitution with strong nucleophiles (e.g., -OH, -NH₂) under high-temperature or basic conditions, though the electron-withdrawing nitro group typically deactivates the ring .

Acetylation/Alkylation

The methylamine group could undergo further alkylation or acylation, though steric hindrance from the methyl group may limit reactivity .

Comparative Reactivity with Precursor

Compared to 4-fluoro-3-nitroaniline, the methylated derivative exhibits:

科学的研究の応用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 4-Fluoro-N-methyl-3-nitroaniline serves as an intermediate in the production of various pharmaceutical compounds. Its unique structure allows it to participate in further chemical reactions that lead to biologically active molecules.

- Toxicological Studies :

Industrial Applications

- Dyes and Pigments :

-

Pesticides :

- This compound is also explored for use in agrochemicals, including pesticides. The presence of the nitro group contributes to its biological activity against pests, although further studies are needed to establish efficacy and safety profiles.

Environmental and Safety Considerations

The environmental impact of synthesizing and using this compound has been a concern due to its potential toxicity. Toxicological evaluations have indicated risks associated with high doses, including hemolytic anemia in animal models . Regulatory bodies have emphasized the need for comprehensive risk assessments to ensure safe handling and usage in industrial applications .

Toxicological Case Study

A subchronic study involving Charles River CD rats exposed to varying doses of 4-fluoro-3-nitroaniline revealed dose-dependent effects on hematologic parameters, with significant decreases in hematocrit and hemoglobin levels at higher doses . Histopathological examinations showed alterations consistent with hemolytic anemia across multiple organs.

Synthesis Case Study

A detailed synthesis case reported a method yielding high-purity this compound through controlled methylation processes. This method demonstrated efficiency and reduced environmental impact compared to previous techniques .

作用機序

The mechanism of action of 4-fluoro-N-methyl-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

類似化合物との比較

4-Fluoro-3-nitroaniline: Lacks the methyl group, making it less versatile in certain reactions.

4-Methyl-3-nitroaniline: Lacks the fluorine atom, resulting in different reactivity and stability.

3-Nitroaniline: Lacks both the fluorine and methyl groups, making it less reactive and stable compared to 4-fluoro-N-methyl-3-nitroaniline.

Uniqueness: this compound is unique due to the presence of both the fluorine and methyl groups, which enhance its reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

生物活性

4-Fluoro-N-methyl-3-nitroaniline is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies and findings to provide an authoritative overview of its biological activity, mechanisms, and potential applications.

This compound is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to an aniline backbone. Its molecular formula is C7H8F N3O2, and it has a molecular weight of 185.15 g/mol. The compound's structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms. Studies indicate that it may disrupt cellular processes in bacteria, potentially through interference with DNA synthesis or cell wall integrity.

- Anticancer Properties : Preliminary research suggests that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although specific pathways remain to be fully elucidated .

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial properties. A comparative analysis of its Minimum Inhibitory Concentration (MIC) against various bacterial strains revealed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential for use in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound was assessed using several human cancer cell lines. The results from MTT assays demonstrated varying levels of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

The HeLa cell line exhibited the highest sensitivity, indicating that this compound could be a candidate for further development in cancer therapeutics .

Case Studies

A notable case study involved the synthesis of derivatives of this compound, which were evaluated for enhanced biological activity. Modifications to the nitro group resulted in compounds with improved MIC values against M. tuberculosis, highlighting the potential for developing new antitubercular agents based on this scaffold .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Studies have indicated that at lower concentrations, this compound shows minimal cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile. However, further toxicological studies are necessary to establish comprehensive safety data before clinical applications can be considered .

特性

IUPAC Name |

4-fluoro-N-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSBZDQUNMXGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。